Entero-Kassinin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entero-Kassinin is a novel antimicrobial peptide (AMP) isolated from the skin secretion of the African frog, Kassina senegalensis . AMPs are remarkable bioactive molecules found in amphibian skin secretions, known for their efficacy in killing microorganisms. They offer potential solutions to combat antibiotic-resistant pathogens.

Synthesis Analysis

The synthesis of this compound involves a combination of “shot-gun” cloning and mass spectrometry (MS/MS) fragmentation sequencing. Researchers identified the peptide through these techniques, confirming its presence in the skin secretion of K. senegalensis .

科学的研究の応用

Tachykinin Family Member

Kassinin is a tachykinin dodecapeptide isolated from the skin of the African frog Kassina senegalensis. It shares a common biological activity spectrum with other tachykinins, such as physalaemin, eledoisin, and substance P. Kassinin is unique in its gradual and sustained action on various smooth muscle preparations, particularly on isolated urinary bladder preparations (Erspamer, Falconieri Erspamer, & Piccinelli, 1980).

Selective Antidipsogenic Effect

In Wistar rats, kassinin has demonstrated a selective antidipsogenic effect. Despite its poor action on blood pressure and salivary secretion, it significantly affects the smooth muscles of the intestinal and genito-urinary tract, as well as ileal transport of electrolytes (Caro & Micossi, 1986).

Regional Distribution and Effect of Capsaicin

Kassinin-like immunoreactivity has been found in both central and peripheral tissues of rats, resembling that of substance P-like immunoreactivity. Neonatal capsaicin treatment caused a similar decrease in both kassinin-like and substance P-like immunoreactivity in primary sensory areas, suggesting the presence of multiple tachykinin family neuropeptides within the same neuron (Maggio & Hunter, 1984).

Ion Transport Stimulation in Frog Skin

Kassinin, but not Enterokassinin, stimulates ion transport in frog skin by interacting with NK1-like receptors. Kassinin's stimulation of short-circuit current (SCC) is unaffected by NK1, NK2, and NK3 antagonists, indicating specific receptor interactions (Lippe, Bellantuono, Ardizzone, & Cassano, 2004).

Tachykinin Peptides in Frog Skin

The amphibian skin, particularly that of Kassina senegalensis, is a rich source of tachykinins like kassinin. These peptides, characterized by a conserved C-terminal motif, are involved in various biological activities. The biosynthetic precursors of kassinin have been studied, providing insight into the structural diversity and potential functions of these peptides (Wang, Zhou, Lynch, Chen, Walker, & Shaw, 2009).

作用機序

Entero-Kassinin exhibits antimicrobial activity against Gram-positive bacteria but lacks efficacy against Gram-negative bacteria. It also demonstrates biofilm eradication potential against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Additionally, it inhibits the proliferation of selected cancer cell lines. Its mild hemolytic effect suggests a high therapeutic index .

特性

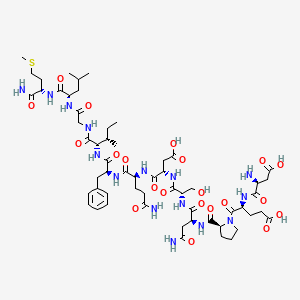

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83)/t29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMQDCUUFWNGV-RIPIEWJUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H89N15O21S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)

![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)

![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B3028321.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)